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Compound of Interest

Compound Name: Drofenine hydrochloride

Cat. No.: B10753716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Drofenine hydrochloride, a compound with a rich history originating from Ciba, has been a

subject of scientific inquiry for its antispasmodic properties and complex pharmacological

profile. This technical guide provides an in-depth exploration of the discovery, historical

development, and multifaceted mechanism of action of Drofenine hydrochloride. It is

intended to serve as a comprehensive resource for researchers, scientists, and professionals

engaged in drug development. The document details its synthesis, summarizes key

quantitative data, and elucidates its intricate signaling pathways through detailed diagrams.

While Drofenine hydrochloride has shown significant preclinical promise, a thorough review

of available literature indicates a notable absence of registered clinical trials, suggesting its

development may not have progressed to extensive human studies.

Discovery and Historical Development
Drofenine hydrochloride, also known as Adiphenine hydrochloride, was developed by the

Swiss pharmaceutical company Ciba. It was initially investigated for its anticholinergic and

antispasmodic activities, aimed at treating smooth muscle spasms.[1] The classical synthesis

route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol,

followed by salt formation with hydrochloric acid.[2]
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A common manufacturing process involves the hydrogenation of diphenylacetic acid 2-

(diethylamino)ethyl ester. In this process, 17.4 parts of the ester are dissolved in 200 parts of

acetic acid and hydrogenated over a platinum catalyst. After the calculated volume of hydrogen

is absorbed, the catalyst is filtered off, and the solvent is removed. The remaining oil is then

treated with ether, water, and a potassium carbonate solution. The ether layer is subsequently

washed, dried, and the solvent removed. The final product, 2-(diethylamino)ethyl α-

phenylcyclohexaneacetate, is obtained by vacuum distillation and is typically used as the

hydrochloride salt.[1]

Chemical and Physical Properties
Property Value

Chemical Formula C20H31NO2 · HCl

Molecular Weight 353.9 g/mol

CAS Number 548-66-3

Appearance White to off-white crystalline powder

Solubility Soluble in water and ethanol

Synthesis
The synthesis of Drofenine hydrochloride can be achieved through several methods. A

classical approach involves the reaction of diphenylacetyl chloride with 2-

(diethylamino)ethanol.

Experimental Protocol: Synthesis of Drofenine
Hydrochloride
Materials:

Diphenylacetyl chloride

2-(Diethylamino)ethanol

Anhydrous diethyl ether
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Hydrochloric acid (ethanolic solution)

Procedure:

A solution of diphenylacetyl chloride in anhydrous diethyl ether is prepared in a round-bottom

flask equipped with a dropping funnel and a reflux condenser.

An equimolar amount of 2-(diethylamino)ethanol, dissolved in anhydrous diethyl ether, is

added dropwise to the stirred solution of diphenylacetyl chloride at room temperature.

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room

temperature.

The resulting precipitate of diethylaminoethanol hydrochloride is removed by filtration.

The filtrate, containing the Drofenine free base, is concentrated under reduced pressure.

The oily residue is redissolved in a minimal amount of anhydrous diethyl ether.

A solution of hydrochloric acid in absolute ethanol is added dropwise with stirring until

precipitation is complete.

The white precipitate of Drofenine hydrochloride is collected by filtration, washed with cold

anhydrous diethyl ether, and dried under vacuum.

Mechanism of Action
Drofenine hydrochloride exhibits a complex mechanism of action, targeting multiple cellular

components to exert its pharmacological effects. It is a potent competitive inhibitor of

butyrylcholinesterase (BChE) and an antagonist of M1 muscarinic acetylcholine receptors.[3]

More recent research has unveiled its role as an inhibitor of the Kv2.1 potassium channel and a

modulator of inflammatory signaling pathways.

Inhibition of Butyrylcholinesterase (BChE)
Drofenine hydrochloride acts as a competitive inhibitor of BChE, an enzyme involved in the

hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration of

acetylcholine at the synaptic cleft, thereby potentiating its effects.
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Muscarinic M1 Receptor Antagonism
As an antagonist of M1 muscarinic acetylcholine receptors, Drofenine hydrochloride blocks

the action of acetylcholine at these receptors, contributing to its antispasmodic effects on

smooth muscle.

Kv2.1 Potassium Channel Inhibition
A significant aspect of Drofenine's mechanism of action is its ability to block the Kv2.1 voltage-

gated potassium channel.[4] This channel plays a crucial role in regulating neuronal excitability.

Inhibition of Kv2.1 by Drofenine can modulate neurotransmission and has been investigated for

its potential therapeutic effects in conditions such as diabetic peripheral neuropathy.[4]

Modulation of Inflammatory Signaling Pathways
Drofenine has been shown to suppress inflammation by repressing IκBα/NF-κB signaling.[4]

This pathway is a key regulator of the expression of pro-inflammatory genes. By inhibiting this

pathway, Drofenine can reduce the production of inflammatory mediators. Furthermore, it has

been demonstrated that Drofenine can suppress NLRP3 inflammasome activation through the

JNK/NF-κB pathway.[5]

Signaling Pathway Diagrams
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Caption: Signaling pathway of Drofenine hydrochloride via Kv2.1 inhibition.
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Caption: Drofenine's role in the Aβ/Kv2.1/JNK/NF-κB/NLRP3 pathway.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity

of Drofenine hydrochloride.

Table 1: Receptor and Enzyme Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10753716?utm_src=pdf-body-img
https://www.benchchem.com/product/b10753716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Value Reference

Butyrylcholinesterase

(BChE)

Competitive Inhibition

(Ki)
3 µM [3]

Muscarinic M1

Receptor
Antagonism (pA2) 8.15 N/A

Table 2: Ion Channel and Other Targets

Target Assay Value Reference

Transient Receptor

Potential Vanilloid 3

(TRPV3)

Agonism (EC50) 205 µM [6]

Kv2.1 Channel Inhibition Potent inhibitor [4]

Experimental Protocols for Key Assays
Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-
Clamp)
Cell Preparation:

HEK293 cells stably expressing the human Kv2.1 channel are cultured under standard

conditions.

Cells are plated on glass coverslips 24-48 hours before the experiment.

Electrophysiology:

Coverslips with adherent cells are transferred to a recording chamber on the stage of an

inverted microscope.

The chamber is continuously perfused with an external solution containing (in mM): 140

NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
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Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled

with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH

adjusted to 7.2 with KOH).

Whole-cell recordings are established using standard patch-clamp techniques.

Cells are held at a holding potential of -80 mV.

Kv2.1 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms.

A baseline of stable currents is established before the application of Drofenine
hydrochloride.

Drofenine hydrochloride is applied at various concentrations via the perfusion system, and

the effect on the Kv2.1 current amplitude is recorded.

Data are analyzed to determine the concentration-dependent inhibition and IC50 value.

NF-κB Reporter Gene Assay
Cell Culture and Transfection:

HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter

plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

Assay Protocol:

24 hours post-transfection, the cells are pre-treated with various concentrations of Drofenine
hydrochloride for 1 hour.

The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-

alpha (TNF-α; 10 ng/mL), for 6 hours.

After stimulation, the cells are lysed, and the luciferase activity is measured using a dual-

luciferase reporter assay system.
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The firefly luciferase activity (NF-κB-dependent) is normalized to the Renilla luciferase

activity (transfection control).

The inhibitory effect of Drofenine hydrochloride on NF-κB activation is calculated as the

percentage reduction in luciferase activity compared to the TNF-α-stimulated control.

Clinical Development
Despite its long history and extensive preclinical investigation, a comprehensive search of

clinical trial registries and published literature did not yield any evidence of formal clinical trials

for Drofenine hydrochloride. This suggests that the development of Drofenine
hydrochloride may not have progressed to the stage of human clinical evaluation for its

primary indication as an antispasmodic or for any of its more recently discovered

pharmacological activities. The reasons for this are not publicly documented but could be

related to a variety of factors, including pharmacokinetic properties, safety profile, or a strategic

decision by the developing company.

Conclusion
Drofenine hydrochloride is a pharmacologically complex molecule with a history rooted in the

search for effective antispasmodic agents. Its mechanism of action has been shown to be more

intricate than initially understood, involving not only classical anticholinergic and BChE

inhibitory activities but also modulation of the Kv2.1 ion channel and key inflammatory signaling

pathways such as NF-κB. While preclinical data highlight its potential in various therapeutic

areas, the lack of clinical trial data remains a significant gap in its developmental history. This

technical guide provides a consolidated resource of the available scientific knowledge on

Drofenine hydrochloride, which may serve as a valuable reference for future research and

drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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